molecular formula C18H34N2O8S B12311727 Lincomycin Sulfone

Lincomycin Sulfone

Cat. No.: B12311727
M. Wt: 438.5 g/mol
InChI Key: ZPFDTLNOBUHOKG-KIDUDLJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lincomycin Sulfone is a derivative of Lincomycin, a lincosamide antibiotic originally isolated from the soil bacterium Streptomyces lincolnensis. This compound is formed through the oxidation of Lincomycin and is known for its antibacterial properties, particularly against Gram-positive bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lincomycin Sulfone is typically synthesized through the oxidation of Lincomycin using hydrogen peroxide. This reaction is conducted in an acetate buffer at a pH of 5.0, with the presence of sodium chloride and phenylmethanesulfonyl fluoride . The reaction conditions are optimized to ensure the efficient conversion of Lincomycin to this compound.

Industrial Production Methods: Industrial production of Lincomycin involves the fermentation of Streptomyces lincolnensis under optimized conditions. The fermentation medium is composed of soluble starch, sugar cane molasses, peptone water, sodium nitrate, and calcium carbonate . The production process is further enhanced by optimizing culture conditions such as agitation speed, impeller type, and pH .

Chemical Reactions Analysis

Types of Reactions: Lincomycin Sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction for its formation is the oxidation of Lincomycin .

Common Reagents and Conditions:

Major Products: The major product of the oxidation reaction is this compound. Other potential products include Lincomycin sulfoxide, which is an intermediate in the oxidation process .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stability and specific antibacterial properties. Unlike Lincomycin, it is more resistant to oxidative degradation, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H34N2O8S

Molecular Weight

438.5 g/mol

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfonyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C18H34N2O8S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(28-16)29(4,26)27/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1

InChI Key

ZPFDTLNOBUHOKG-KIDUDLJLSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)S(=O)(=O)C)O)O)O)[C@@H](C)O

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)(=O)C)O)O)O)C(C)O

Origin of Product

United States

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